

The Structural Biology of the Sigma-1 Receptor: A Technical Guide

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Abstract: The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[1][2][3] It is implicated in a wide range of cellular functions and is a promising therapeutic target for various neurological and psychiatric disorders, including Alzheimer's disease, depression, and neuropathic pain.[2][4] This document provides a comprehensive technical overview of the structural biology of the human Sigma-1 receptor, detailing its molecular architecture, oligomeric states, signaling pathways, and the experimental methodologies used for its study.

Molecular Architecture

The human Sigma-1 receptor is a 223-amino acid integral membrane protein encoded by the SIGMAR1 gene.[1] Structurally, it bears no significant sequence homology to other mammalian proteins, making it an evolutionary distinct entity.[1][5] The first crystal structure of the human S1R was resolved in 2016, providing foundational insights into its unique architecture.[1][5]

1.1. Tertiary and Quaternary Structure

High-resolution crystal structures have revealed that S1R assembles into a homotrimer.[1][6][7] Each protomer (individual protein subunit) consists of a distinct and unexpected topology:

- **N-Terminal Transmembrane Helix:** A single alpha-helix that anchors the protein into the ER membrane. This finding corrected previous models that had proposed a two-pass transmembrane architecture.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Cupin-like β -Barrel Domain:** The core of the cytosolic portion of the receptor, which forms a large, hydrophobic ligand-binding pocket at its center.[\[1\]](#)[\[5\]](#)[\[7\]](#) This domain shows remarkable plasticity, allowing it to accommodate a wide variety of structurally diverse ligands.[\[5\]](#)
- **C-Terminal Helical Bundle:** A V-shaped arrangement of two alpha-helices that acts as a lid covering the ligand-binding pocket.[\[1\]](#)

The trimeric assembly is characterized by a triangular shape when viewed from above the membrane plane, with the transmembrane helices positioned at the corners.[\[7\]](#) The cytosolic domain features an extensive, flat, and hydrophobic surface that suggests a close association with the ER membrane surface.[\[5\]](#)[\[7\]](#) Key residues such as Glu172 and Asp126 are crucial for coordinating interactions with ligands within the binding pocket.[\[1\]](#)

1.2. Crystallographic Data Summary

The following table summarizes key data from published crystal structures of the human Sigma-1 receptor available in the Protein Data Bank (PDB).

PDB ID	Ligand(s)	Resolution (Å)	Method	Key Findings
5HK1[10]	PD144418 (Antagonist)	2.51	X-ray Diffraction	Revealed the trimeric architecture and single-pass transmembrane domain of S1R. [7][8][10]
5HK2[1]	4-IBP	3.20	X-ray Diffraction	Demonstrated the plasticity of the ligand-binding pocket with a different ligand.[7]
6DJZ[4]	Haloperidol (Antagonist)	3.10	X-ray Diffraction	Provided structural basis for classical antagonist binding.[4]
6DK0[4]	NE-100 (Antagonist)	2.90	X-ray Diffraction	Further elucidated antagonist-receptor interactions.[4]
6DK1[4]	(+)-Pentazocine (Agonist)	3.10	X-ray Diffraction	Revealed a unique binding pose for an agonist, suggesting agonist-induced conformational changes.[4]

Oligomerization and Ligand Binding

The functional state of S1R is closely tied to its oligomeric status, which is dynamically regulated by ligands.^{[11][12]} The receptor can exist in various forms, including monomers, dimers, and higher-order oligomers (tetramers, etc.).^{[11][12]}

- In the absence of ligands, S1R exists in a dynamic equilibrium of monomeric and oligomeric states.^{[11][12]}
- Agonist binding, such as with (+)-pentazocine, tends to favor the dissociation of higher-order oligomers into monomers and dimers.^{[11][12]}
- Antagonist binding, such as with haloperidol, appears to stabilize the receptor in higher-order oligomeric forms.^{[11][12][13]}

Interestingly, in vitro studies suggest that only the oligomeric forms of S1R are capable of binding ligands like [3H]-(+)-pentazocine, while the monomeric form does not.^{[11][13]} This suggests that the oligomerization state is a critical regulator of receptor function.

2.1. Ligand Binding Kinetics

Ligand binding to S1R is a multi-step process that is rate-limited by conformational changes in the receptor.^[4] Kinetic analysis using scintillation proximity assays (SPA) has shown that ligand association follows a biphasic curve, indicating a fast initial binding step followed by a slower conformational rearrangement.^[4]

Ligand	k_fast (min ⁻¹)	k_slow (min ⁻¹)	k_off (min ⁻¹)
(+)-Pentazocine	0.44 ± 0.05	0.046 ± 0.003	0.0068 ± 0.0002
Haloperidol	0.54 ± 0.03	0.046 ± 0.002	0.0051 ± 0.0003
NE-100	0.48 ± 0.04	0.042 ± 0.003	0.0026 ± 0.0001
PD144418	0.36 ± 0.03	0.042 ± 0.002	0.0016 ± 0.0001

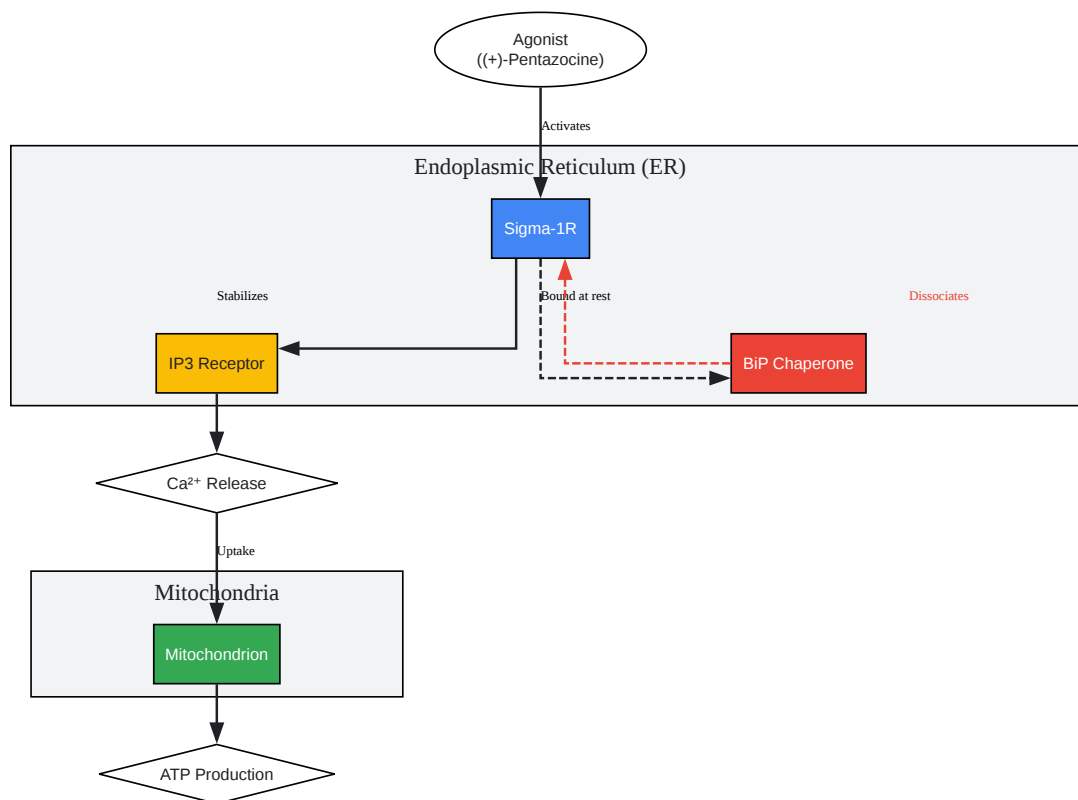
Data derived from
kinetic analysis of
ligand binding to the
 σ_1 receptor.[4]

Signaling Pathways and Molecular Function

As a molecular chaperone at the ER-mitochondria interface, S1R modulates a diverse array of cellular signaling pathways.[1][2][3] At rest, it is often found in a complex with another chaperone, BiP (Binding immunoglobulin protein).[14] Upon stimulation by agonists, S1R dissociates from BiP and can translocate to other areas of the cell to interact with various client proteins.[14]

3.1. Calcium Homeostasis

One of the most well-characterized functions of S1R is the modulation of intracellular calcium (Ca^{2+}) signaling.[1] It localizes to the MAM, a critical hub for Ca^{2+} exchange between the ER and mitochondria.[2] There, S1R interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), an ER-resident channel that releases Ca^{2+} . [1][2][3] This regulation is crucial for maintaining cellular bioenergetics and preventing ER stress.[2][3]

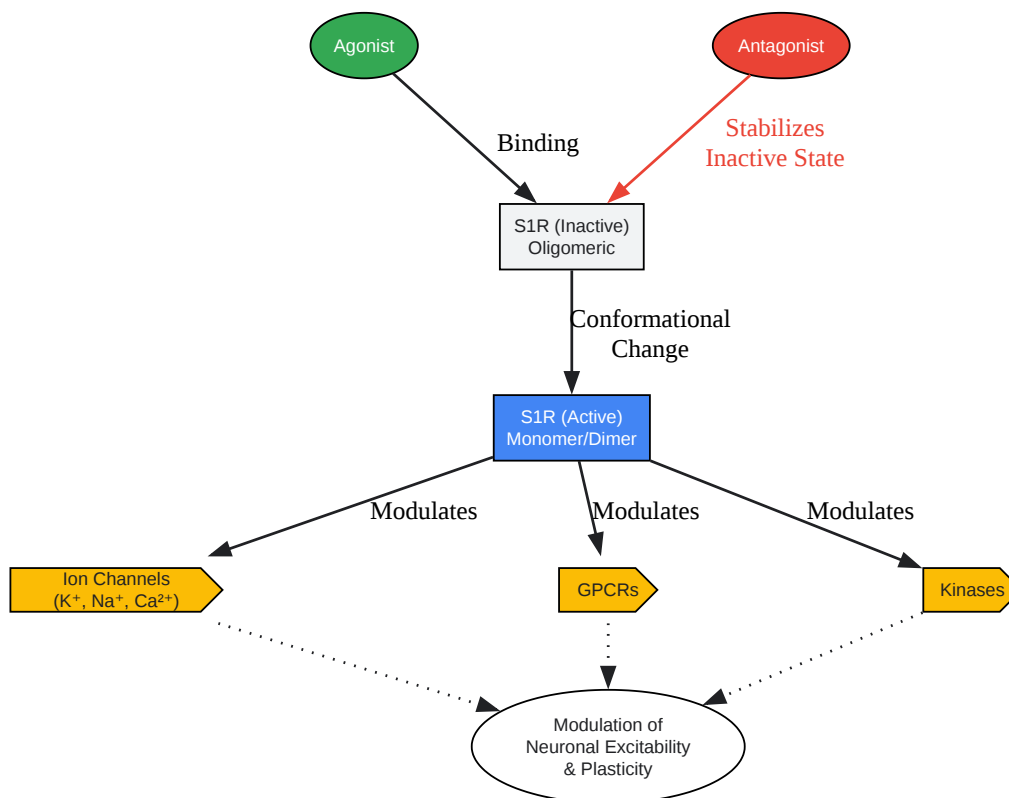


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S1R modulation of Ca²⁺ signaling at the ER-Mitochondria Associated Membrane (MAM).

3.2. Interaction with Ion Channels and Receptors

S1R directly interacts with and modulates the function of numerous client proteins, including voltage-gated ion channels (e.g., K⁺, Na⁺) and G-protein coupled receptors (GPCRs).[1][2][15] By acting as an accessory subunit or chaperone, it can alter protein trafficking, stability, and activity, thereby influencing neuronal excitability and neurotransmission.[2]



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General signaling pathway for Sigma-1 Receptor activation and modulation of client proteins.

Key Experimental Protocols

The study of S1R's structure and function relies on a combination of molecular biology, biochemical, and biophysical techniques.

4.1. Recombinant Protein Expression and Purification

Obtaining pure, functional S1R is the first critical step for structural and biochemical studies.

- **Expression System:** Human S1R is commonly overexpressed in *Spodoptera frugiperda* (Sf9) insect cells using a baculovirus system or in *E. coli* as a fusion protein (e.g., with Maltose-Binding Protein, MBP).^{[7][16]}

- Cell Lysis: Cells are harvested and lysed via osmotic shock or sonication.[\[7\]](#)
- Membrane Solubilization: The receptor is extracted from the membrane fraction using detergents such as a mixture of Triton X-100 and n-dodecyl- β -D-maltopyranoside (DDM) or lauryl maltose neopentyl glycol (LMNG) with cholesteryl hemisuccinate (CHS).[\[7\]](#)[\[16\]](#) Ligands (e.g., PD144418) are typically included in all buffers to stabilize the receptor.[\[7\]](#)
- Affinity Chromatography: The solubilized receptor is first purified using an affinity resin. For FLAG-tagged S1R, anti-FLAG antibody resin is used.[\[7\]](#) For MBP-fusions, an amylose resin is used.[\[16\]](#)[\[17\]](#)
- Protease Cleavage: The affinity tag (e.g., FLAG peptide, MBP) is removed by incubation with a specific protease, such as 3C protease or Factor Xa.[\[7\]](#)[\[18\]](#)
- Size-Exclusion Chromatography (SEC): The final purification step involves SEC to separate the receptor from aggregates and remaining contaminants, yielding a biochemically pure protein sample.[\[7\]](#)

4.2. X-ray Crystallography via Lipidic Cubic Phase (LCP)

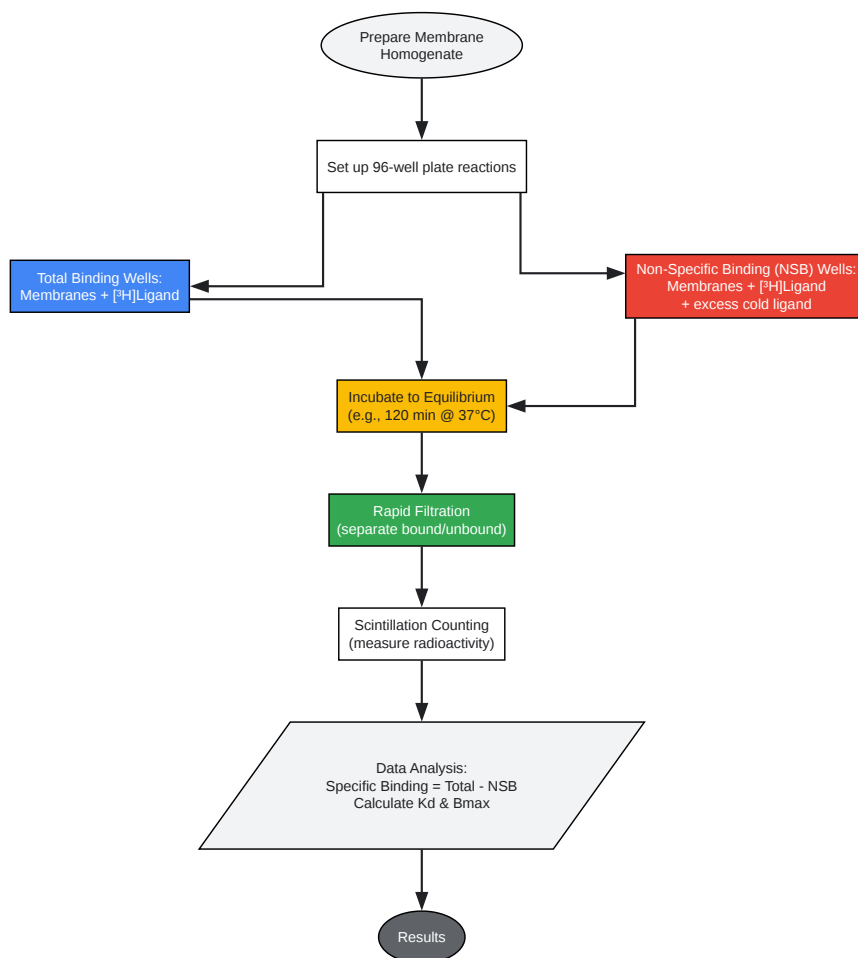
Due to its membrane-embedded nature, crystallizing S1R is challenging. The LCP method has been successfully employed.[\[4\]](#)[\[6\]](#)

- Protein Preparation: Purified S1R is concentrated to 20-30 mg/mL.[\[7\]](#)
- LCP Reconstitution: The concentrated protein is mixed with a lipid mixture (typically monoolein and cholesterol) at a specific ratio (e.g., 1.5:1.0 lipid:protein by mass) using coupled syringes to form the lipidic cubic phase.[\[7\]](#)
- Crystallization: Nanoliter-scale drops of the protein-laden LCP are dispensed onto a glass plate and overlaid with a precipitant solution.[\[7\]](#) Plates are incubated under controlled conditions to allow for crystal growth.
- Data Collection: Crystals are harvested and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron light source.

4.3. Radioligand Binding Assay

Binding assays are fundamental for characterizing the affinity of ligands for S1R.[19] This protocol describes a saturation binding experiment to determine receptor density (Bmax) and radioligand affinity (Kd).

- Membrane Preparation: Guinea pig liver, which has a high expression of S1R, or cells expressing recombinant S1R are homogenized in a buffer and centrifuged to isolate the membrane fraction.[19] Protein concentration is determined via a Bradford or BCA assay.
- Assay Setup: The assay is performed in 96-well plates. Each well contains:
 - Membrane protein (e.g., 100 µg total protein).[20]
 - Varying concentrations of a radioligand, such as [³H]-(+)-pentazocine.[19]
 - Assay buffer (e.g., Tris-HCl, pH 7.4).
- Defining Non-Specific Binding: A parallel set of tubes is prepared that includes a high concentration (e.g., 10 µM) of a non-radioactive S1R ligand (like haloperidol or unlabeled (+)-pentazocine) to saturate the receptors and measure non-specific binding.[21]
- Incubation: Plates are incubated for a set time (e.g., 120 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.[21]
- Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
- Washing: Filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
- Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are analyzed using non-linear regression (e.g., a one-site binding hyperbola) to determine the Kd and Bmax values.



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Workflow for a typical radioligand saturation binding assay.

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References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis for σ 1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the human σ 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Perspectives on Sigma-1 Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of the human σ 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. The sigma-1 receptors are present in monomeric and oligomeric forms in living cells in the presence and absence of ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benthamscience.com [benthamscience.com]
- 16. Improved expression and purification of sigma 1 receptor fused to maltose binding protein by alteration of linker sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PURIFICATION AND CHARACTERIZATION OF THE GUINEA PIG SIGMA-1 RECEPTOR FUNCTIONALLY EXPRESSED IN Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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